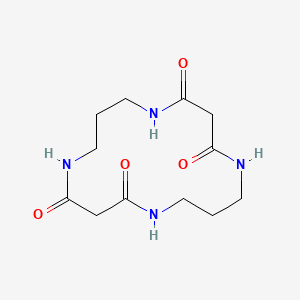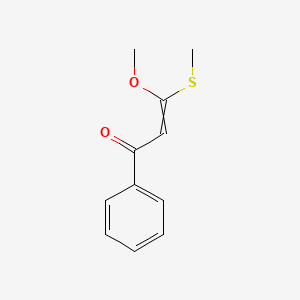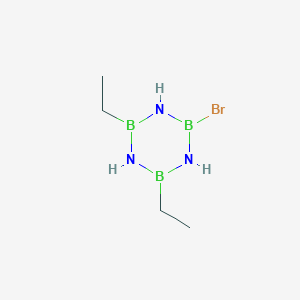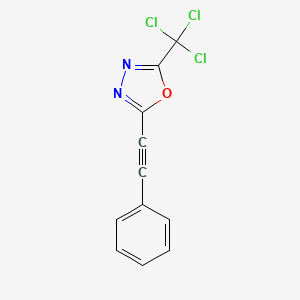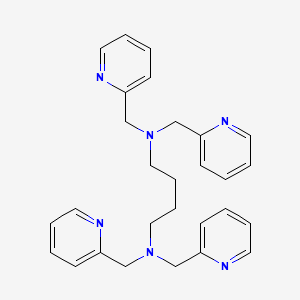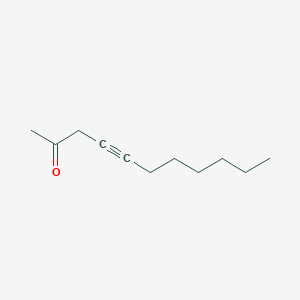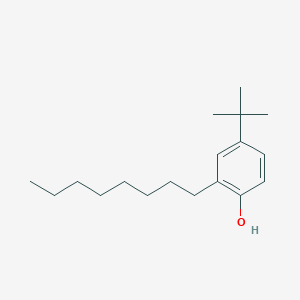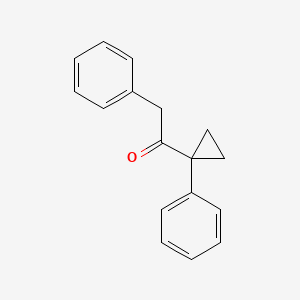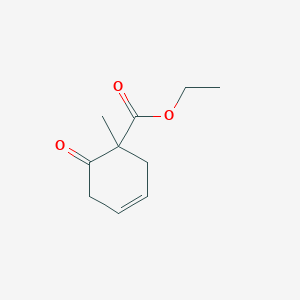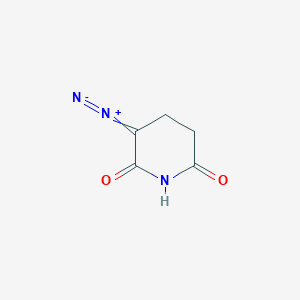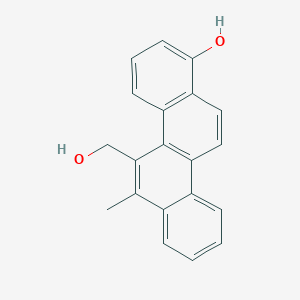
5-(Hydroxymethyl)-6-methylchrysen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-6-methylchrysen-1-OL is an organic compound that belongs to the class of chrysenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to the chrysen-1-OL structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-6-methylchrysen-1-OL typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a chrysen-1-OL derivative is reacted with formaldehyde and a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. Catalysts such as palladium on carbon or platinum-based catalysts can be used to facilitate the reactions. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-6-methylchrysen-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 5-(Carboxymethyl)-6-methylchrysen-1-OL.
Reduction: Formation of this compound with a hydroxyl group.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
5-(Hydroxymethyl)-6-methylchrysen-1-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-6-methylchrysen-1-OL involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but different aromatic structure.
6-Methylchrysen-1-OL: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
5-(Hydroxymethyl)-2-furaldehyde: Another compound with a hydroxymethyl group but different core structure.
Uniqueness
5-(Hydroxymethyl)-6-methylchrysen-1-OL is unique due to the presence of both hydroxymethyl and methyl groups on the chrysen-1-OL structure
Properties
CAS No. |
139347-85-6 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
5-(hydroxymethyl)-6-methylchrysen-1-ol |
InChI |
InChI=1S/C20H16O2/c1-12-13-5-2-3-6-14(13)17-10-9-15-16(7-4-8-19(15)22)20(17)18(12)11-21/h2-10,21-22H,11H2,1H3 |
InChI Key |
VXOCGOPHHLCJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC3=C2C=CC=C3O)C4=CC=CC=C14)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



